molecular formula C9H10BrNO B1343821 2-Bromo-3-(but-3-en-1-yloxy)pyridine CAS No. 405174-45-0

2-Bromo-3-(but-3-en-1-yloxy)pyridine

Cat. No.: B1343821
CAS No.: 405174-45-0
M. Wt: 228.09 g/mol
InChI Key: VHZNUNBUHLLDHH-UHFFFAOYSA-N
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Description

2-Bromo-3-(but-3-en-1-yloxy)pyridine is a heterocyclic compound that features a bromine atom and a but-3-en-1-yloxy group attached to a pyridine ring.

Scientific Research Applications

2-Bromo-3-(but-3-en-1-yloxy)pyridine is used in diverse scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules.

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromonicotinaldehyde; 2-Bromo-3-formylpyridine”, indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(but-3-en-1-yloxy)pyridine typically involves the reaction of 2-bromopyridine with but-3-en-1-ol in the presence of a base. One common method involves using potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(but-3-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Coupling Reactions: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(but-3-en-1-yloxy)pyridine in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The pyridine ring can also participate in coordination with metal catalysts, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: A simpler analog without the but-3-en-1-yloxy group.

    3-Bromopyridine: An isomer with the bromine atom at a different position on the pyridine ring.

Uniqueness

2-Bromo-3-(but-3-en-1-yloxy)pyridine is unique due to the presence of both the bromine atom and the but-3-en-1-yloxy group, which provides additional functionalization options and reactivity compared to simpler bromopyridines .

Properties

IUPAC Name

2-bromo-3-but-3-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h2,4-6H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZNUNBUHLLDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621568
Record name 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405174-45-0
Record name 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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